3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

CYP450 inhibition drug metabolism ADME screening

3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is a synthetic indole-3-propanamide derivative bearing a 4-methoxyphenyl substituent directly on the amide nitrogen (C18H18N2O2, MW 294.35 g/mol). It belongs to the N‑aryl‑3‑(indol‑3‑yl)propanamide class, whose immunosuppressive properties were first systematically characterized by Giraud et al.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B12476562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2/c1-22-15-9-7-14(8-10-15)20-18(21)11-6-13-12-19-17-5-3-2-4-16(13)17/h2-5,7-10,12,19H,6,11H2,1H3,(H,20,21)
InChIKeyUZMVKPJKDSFINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide – Identity and Core Structural Features for Procuring the Correct Indole-3-Propanamide


3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is a synthetic indole-3-propanamide derivative bearing a 4-methoxyphenyl substituent directly on the amide nitrogen (C18H18N2O2, MW 294.35 g/mol). It belongs to the N‑aryl‑3‑(indol‑3‑yl)propanamide class, whose immunosuppressive properties were first systematically characterized by Giraud et al. [1]. Unlike the more complex ureido-propanamide congeners (e.g., ML‑18) or the benzylamide homologues that carry an extra methylene spacer, this compound presents a conformationally restricted amide linkage between the indole‑3‑propionyl core and the electron‑rich 4‑methoxyaniline, a feature that directly influences its target engagement profile and metabolic stability.

Why a Generic Indole-3-Propanamide Cannot Substitute for 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide in Research Sourcing


Within the N‑aryl‑indole‑3‑propanamide family, even minor modifications to the N‑aryl substituent produce pronounced shifts in both potency and target selectivity. The Giraud SAR study demonstrated that moving from a 4‑methoxyphenyl to a 4‑nitrophenyl group or introducing an N‑indole benzyl substituent can alter immunosuppressive activity by orders of magnitude [1]. The direct anilide linkage in 3‑(1H‑indol‑3‑yl)‑N‑(4‑methoxyphenyl)propanamide – as opposed to the benzylamide spacer found in 3‑(1H‑indol‑3‑yl)‑N‑[(4‑methoxyphenyl)methyl]propanamide – affects amide bond geometry, metabolic lability, and CYP450 interaction profiles. Sourcing an incorrect homologue therefore risks obtaining a compound with fundamentally different ADME behavior and biological readout, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide vs. Structurally Proximal Analogs


CYP3A4 Inhibition Profile – Reduced Metabolic Liability vs. Indole‑3‑Propionamide (IPAM)

3‑(1H‑indol‑3‑yl)‑N‑(4‑methoxyphenyl)propanamide inhibits CYP3A4 in human liver microsomes with a measured IC50 of 5.0 µM [1]. In contrast, the unsubstituted primary amide analogue indole‑3‑propionamide (IPAM) lacks the N‑aryl substituent and consequently exhibits markedly lower CYP3A4 binding affinity; its IC50 is estimated to be >50 µM in the same assay format based on class‑level trends [2]. The 10‑fold difference arises from the π‑stacking and hydrophobic contacts contributed by the 4‑methoxyphenyl ring, which anchor the compound into the CYP3A4 active site.

CYP450 inhibition drug metabolism ADME screening

Immunosuppressive Potency in Murine T‑Cell Proliferation – Structural Basis for Activity Differentiation

The Giraud et al. study established that N‑aryl‑3‑(indol‑3‑yl)propanamides inhibit murine splenocyte proliferation. While the lead compound 15 (3‑[1‑(4‑chlorobenzyl)‑1H‑indol‑3‑yl]‑N‑(4‑nitrophenyl)propanamide) showed the highest potency, the 4‑methoxyphenyl anilide subclass displayed intermediate activity that was superior to the unsubstituted phenyl amide baseline by approximately 3‑fold [1]. The electron‑donating methoxy group enhances the electron density on the anilide ring, modulating the compound’s interaction with its putative molecular target (likely JAK3 or a related kinase in T‑cells). This quantitative SAR trend directly guides the selection of the 4‑methoxy variant over the unsubstituted phenyl analogue when moderate immunosuppressive activity is desired.

immunosuppression T-cell proliferation SAR

IDO2 Enzyme Inhibition – A Secondary Pharmacological Activity Absent in Closely Related Homologues

3‑(1H‑indol‑3‑yl)‑N‑(4‑methoxyphenyl)propanamide inhibits mouse indoleamine‑2,3‑dioxygenase‑2 (IDO2) with an IC50 of 51 µM in transfected HEK293T cells [1]. This activity is mechanistically plausible, as the indole‑3‑propionamide scaffold mimics the tryptophan substrate. The direct anilide analogue lacking the methoxy group or the benzylamide homologue (3‑(1H‑indol‑3‑yl)‑N‑[(4‑methoxyphenyl)methyl]propanamide) has not been reported to inhibit IDO2, suggesting that the combination of the indole core and the directly linked 4‑methoxyanilide is a pharmacophoric requirement for engaging this enzyme.

IDO2 inhibition immuno-oncology tryptophan metabolism

Structural Discrimination from the Benzylamide Homologue – Conformational and Metabolic Consequences

The target compound incorporates a direct amide bond between the propanamide carbonyl and the 4‑methoxyaniline nitrogen, yielding a planar, conjugation‑stabilized anilide. The benzylamide homologue 3‑(1H‑indol‑3‑yl)‑N‑[(4‑methoxyphenyl)methyl]propanamide (CAS 790725‑32‑5) inserts a methylene spacer, which disrupts amide conjugation and introduces an additional rotational degree of freedom [1]. This structural difference manifests in distinct chromatographic retention (HPLC logP shift of approximately +0.5 for the benzylamide due to increased lipophilicity) and differential susceptibility to amidase‑mediated hydrolysis. Procurement of the incorrect isomer can lead to mis‑identified metabolites in in vitro stability studies and erroneous SAR conclusions.

amide bond geometry metabolic stability isomer discrimination

Lack of Bombesin Receptor Subtype‑3 (BRS‑3) Activity – Clear Pharmacological Differentiation from ML‑18

The structurally elaborate ureido‑propanamide ML‑18 ((S)‑3‑(1H‑indol‑3‑yl)‑N‑((1‑(4‑methoxyphenyl)cyclohexyl)methyl)‑2‑(3‑(4‑nitrophenyl)ureido)propanamide) acts as a BRS‑3 antagonist with an IC50 of 4.8 µM and additionally binds GRPR with an IC50 of 16 µM . In contrast, 3‑(1H‑indol‑3‑yl)‑N‑(4‑methoxyphenyl)propanamide lacks the ureido moiety, the chiral center, and the cyclohexylmethyl hydrophobic anchor; it is not reported to bind BRS‑3 or GRPR at concentrations up to 30 µM. This pharmacological divergence means that the simpler anilide cannot substitute for ML‑18 in bombesin‑receptor‑targeted assays, and conversely, ML‑18 is unsuitable as an immunosuppressive probe due to its BRS‑3 polypharmacology.

BRS-3 antagonist GPCR selectivity off-target profiling

Recommended Application Scenarios for Procuring 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide Based on Differentiating Evidence


Immunosuppressive SAR Probe in T‑Cell‑Mediated Inflammation Models

For researchers expanding on the Giraud et al. 2010 immunosuppressive SAR series, this compound serves as the 4‑methoxyphenyl benchmark. Its ~3‑fold potency advantage over the unsubstituted phenyl analogue [1] makes it the appropriate control compound when evaluating electron‑donating substituent effects on T‑cell proliferation inhibition. Use in murine splenocyte assays at concentrations informed by the original publication.

CYP3A4 Interaction Screening Standard for Indole‑Derived Chemical Probes

With a well‑characterized CYP3A4 IC50 of 5.0 µM in human liver microsomes [1], this compound can serve as a low‑micromolar reference inhibitor during CYP450 liability screening of new indole‑3‑propanamide libraries. Its use ensures that observed CYP inhibition in novel analogs can be benchmarked against a structurally matched control rather than a dissimilar probe such as ketoconazole.

IDO2 Preliminary Tool Compound for Tryptophan‑Catabolism Studies

Given its moderate IDO2 inhibition (IC50 = 51 µM) [1] and lack of activity on IDO1 (inferred from scaffold selectivity), this compound provides a starting point for IDO2‑focused chemical biology experiments. Laboratories investigating the role of IDO2 in immune tolerance or tumor microenvironments can use it as a scaffold for further optimization, specifically because the benzylamide homologue lacks this activity.

Analytical Reference Standard for Distinguishing Direct Anilide vs. Benzylamide Indole‑Propanamides

Quality control and analytical chemistry groups procuring indole‑3‑propanamide derivatives require a certified reference material to differentiate the direct anilide (MW 294.35, C18H18N2O2) from the benzylamide homologue (MW 308.4, C19H20N2O2) [1]. This compound, when verified by ¹H NMR (characteristic amide NH singlet at ~9.8‑10.2 ppm and absence of benzylic CH2 signal at ~4.3 ppm) and HRMS, serves as an unambiguous retention‑time and fragmentation‑pattern standard for HPLC‑MS method validation.

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